molecular formula C19H17N3O2 B7730144 MFCD03132479

MFCD03132479

Cat. No.: B7730144
M. Wt: 319.4 g/mol
InChI Key: HUEVWVULYJLXRN-FOWTUZBSSA-N
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Description

MFCD03132479 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases for cataloging and referencing. These compounds are often utilized in catalysis, medicinal chemistry, and materials science due to their tunable electronic and steric properties.

Properties

IUPAC Name

(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(2-prop-2-enoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-3-11-24-17-9-5-4-8-15(17)12-16(13-20)19(23)22-18-10-6-7-14(2)21-18/h3-10,12H,1,11H2,2H3,(H,21,22,23)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEVWVULYJLXRN-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2OCC=C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2OCC=C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03132479 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the reactions. Detailed information on the exact synthetic routes and reaction conditions is often proprietary and specific to the research or industrial entity conducting the synthesis.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory methods, often involving large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

MFCD03132479 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound.

Scientific Research Applications

MFCD03132479 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD03132479 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular functions, enzyme activities, or signaling pathways, depending on the context of its application. Detailed studies are often required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally or functionally analogous compounds documented in the evidence, focusing on molecular properties, synthesis methods, and applications.

Table 1: Comparative Analysis of MFCD03132479 and Analogous Compounds

Property/Criteria This compound (Hypothetical) CAS 1533-03-5 () CAS 1046861-20-4 () CAS 56469-02-4 ()
Molecular Formula Not specified C₁₀H₉F₃O C₆H₅BBrClO₂ C₉H₉NO₂
Molecular Weight Not specified 202.17 g/mol 235.27 g/mol 163.17 g/mol
Key Functional Groups Presumed fluorinated/heterocyclic Trifluoromethyl ketone Boronic acid with halogen substituents Dihydroisoquinolinone with hydroxyl
Solubility Not available 0.24 mg/ml (ESOL) High GI absorption 0.687 mg/ml (ESOL)
Synthesis Method Not described Condensation of sulfonyl hydrazides Suzuki-Miyaura coupling Alkylation of hydroxy-substituted cores
Similarity Score N/A 0.95–1.00 (vs. trifluoromethyl ketones) 0.71–0.87 (vs. boronic acids) 0.84–0.93 (vs. dihydroisoquinolinones)
Applications Catalysis/Materials (hypothesized) Pharmaceutical intermediates Cross-coupling reactions Bioactive scaffold in drug discovery

Key Findings:

Structural Analogues: CAS 1533-03-5 () shares a trifluoromethyl ketone moiety, which enhances electrophilicity and metabolic stability compared to non-fluorinated counterparts. Its similarity score of 0.95–1.00 suggests high structural overlap with other trifluoromethylated compounds . CAS 1046861-20-4 () is a boronic acid derivative with bromine and chlorine substituents, enabling selective cross-coupling reactions. Its moderate similarity score (0.71–0.87) reflects variability in halogen placement among analogues .

Functional Analogues: CAS 56469-02-4 () is a dihydroisoquinolinone with a hydroxyl group, critical for hydrogen bonding in bioactive molecules. Its solubility (0.687 mg/ml) and synthetic accessibility (column chromatography) align with pharmaceutical industry standards .

Synthesis Trends :

  • Fluorinated compounds (e.g., CAS 1533-03-5) often employ condensation or nucleophilic substitution, while boronic acids (e.g., CAS 1046861-20-4) rely on palladium-catalyzed couplings .
  • Hydroxyl-containing heterocycles (e.g., CAS 56469-02-4) are typically synthesized via alkylation or cyclization under basic conditions .

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